M8891

Descripción

Propiedades

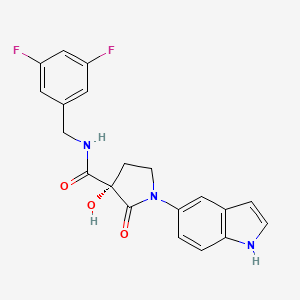

Fórmula molecular |

C20H17F2N3O3 |

|---|---|

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

(3S)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C20H17F2N3O3/c21-14-7-12(8-15(22)10-14)11-24-18(26)20(28)4-6-25(19(20)27)16-1-2-17-13(9-16)3-5-23-17/h1-3,5,7-10,23,28H,4,6,11H2,(H,24,26)/t20-/m0/s1 |

Clave InChI |

WVGGJQVCOTYFPV-FQEVSTJZSA-N |

SMILES |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

SMILES isomérico |

C1CN(C(=O)[C@]1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

SMILES canónico |

C1CN(C(=O)C1(C(=O)NCC2=CC(=CC(=C2)F)F)O)C3=CC4=C(C=C3)NC=C4 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

M8891; M-8891; M 8891; |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Target of M8891

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8891 is a potent, selective, and orally bioavailable small molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1][2][3] This enzyme plays a crucial role in the post-translational modification of proteins, and its inhibition has been identified as a promising therapeutic strategy in oncology.[4][5] this compound exhibits a reversible mechanism of action and has demonstrated significant anti-angiogenic and anti-tumoral activities in preclinical models.[2][5] This document provides a comprehensive technical overview of this compound, focusing on its target, mechanism of action, and the experimental methodologies used to characterize its activity.

Target Identification and Mechanism of Action

The primary molecular target of this compound is Methionine Aminopeptidase 2 (MetAP2) , a metalloenzyme responsible for cleaving the N-terminal methionine from nascent polypeptide chains.[4][5] this compound is a highly selective inhibitor of MetAP2, showing minimal activity against the related MetAP1 isoform.[6]

The mechanism of action of this compound is through the reversible inhibition of MetAP2's enzymatic activity.[2] By binding to the active site of MetAP2, this compound prevents the processing of key protein substrates, leading to a cascade of downstream effects that ultimately inhibit cell proliferation and angiogenesis.[4][5] A key pharmacodynamic biomarker of this compound activity is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a known substrate of MetAP2.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference(s) |

| MetAP2 IC50 | 54 nM | Recombinant Human MetAP2 | [6] |

| MetAP2 Ki | 4.33 nM | Recombinant Human MetAP2 | [6] |

| MetAP1 IC50 | >10 µM | Recombinant Human MetAP1 | [6] |

| HUVEC Proliferation IC50 | 20 nM | Human Umbilical Vein Endothelial Cells | [6] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Carcinoma | 0.1 - 1.0 |

| HT1080 | Fibrosarcoma | 0.1 - 1.0 |

| U87MG | Glioblastoma | 0.1 - 1.0 |

| Caki-1 | Renal Cell Carcinoma | 1.0 - 10 |

| Note: | This table represents a subset of the 16 cell lines tested. A graphical representation of the full panel is available in the cited literature. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Experimental Workflow for In Vivo Xenograft Studies

The following diagram outlines the typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[8]

Detailed Experimental Protocols

MetAP2 Biochemical Assay

This assay determines the in vitro inhibitory activity of this compound against recombinant human MetAP2.[4]

-

Principle: A continuous-wave fluorescent assay is used to measure the enzymatic activity of MetAP2. The assay utilizes a fluorogenic substrate, Met-AMC (Methionine-7-amido-4-methylcoumarin), which upon cleavage by MetAP2, releases a fluorescent product that can be quantified.

-

Materials:

-

Recombinant Human MetAP2

-

This compound (or other test compounds)

-

Met-AMC substrate

-

Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then further dilute in Assay Buffer.

-

Add 25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 25 µL of 140 nM recombinant human MetAP2 in Assay Buffer to each well.

-

Pre-incubate the plate at 25°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of 0.5 mM Met-AMC substrate to each well.

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Proliferation Assay

This assay measures the anti-proliferative effect of this compound on various cancer cell lines.[8]

-

Principle: The assay quantifies cell proliferation by measuring the incorporation of BrdU (Bromodeoxyuridine), a synthetic nucleoside that is incorporated into newly synthesized DNA during cell division.

-

Materials:

-

Cancer cell lines (e.g., A549, HT1080, U87MG)

-

Complete cell culture medium

-

This compound

-

BrdU labeling solution (Roche)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells at a density of 1,000–2,500 cells/well in 175 µL of complete medium in 96-well plates and incubate overnight at 37°C.

-

Prepare serial dilutions of this compound in DMSO and dilute 1:40 in complete medium.

-

Add 25 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plates for 72 hours at 37°C.

-

Add BrdU stock solution to a final concentration of 10 µmol/L per well and incubate for an additional 18 hours at 37°C.

-

Measure BrdU incorporation according to the manufacturer's instructions using a microplate reader.

-

Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

-

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the anti-angiogenic activity of this compound in a mouse model.[8][9]

-

Principle: Matrigel, a basement membrane extract, is mixed with angiogenic factors and injected subcutaneously into mice. The Matrigel solidifies, forming a plug that supports the ingrowth of new blood vessels. The extent of angiogenesis can be quantified by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers. In the case of this compound, a transgenic VEGFR2-luc mouse model was used, where angiogenesis is quantified by bioluminescence imaging.[8]

-

Materials:

-

Transgenic VEGFR2-luc mice

-

Growth factor-reduced Matrigel

-

Angiogenic factors (e.g., VEGF, bFGF)

-

This compound

-

Bioluminescence imaging system

-

-

Procedure:

-

On the day of injection, mix ice-cold Matrigel with angiogenic factors.

-

Subcutaneously inject the Matrigel mixture into the flank of the mice.

-

Administer this compound or a vehicle control to the mice (e.g., orally).

-

At a predetermined time point, perform bioluminescence imaging to quantify the VEGFR2 promoter-driven luciferase reporter gene expression, which correlates with the extent of angiogenesis.

-

Alternatively, the Matrigel plugs can be excised, and angiogenesis can be quantified by measuring hemoglobin content or through histological analysis for endothelial cell markers like CD31.

-

Genome-wide CRISPR Screen

This screen was performed to identify genetic determinants of sensitivity and resistance to this compound.[8]

-

Principle: A pooled library of single-guide RNAs (sgRNAs) targeting a large number of genes is introduced into a population of cells expressing Cas9 nuclease. Each cell receives a single sgRNA, which directs Cas9 to create a knockout of the target gene. The cell population is then treated with this compound, and the sgRNAs that are enriched or depleted in the surviving cell population are identified by deep sequencing.

-

Materials:

-

Cancer cell lines (A549, HT1080, U87MG) expressing Cas9

-

Genome-wide sgRNA library

-

Lentiviral packaging plasmids

-

This compound

-

Next-generation sequencing platform

-

-

Procedure:

-

Package the sgRNA library into lentiviral particles.

-

Transduce the Cas9-expressing cancer cell lines with the lentiviral sgRNA library at a low multiplicity of infection to ensure that most cells receive a single sgRNA.

-

Select for transduced cells.

-

Treat the cell population with this compound at a concentration that inhibits cell growth by approximately 40% (IC40).

-

Harvest genomic DNA from the surviving cells.

-

Amplify the sgRNA sequences from the genomic DNA by PCR.

-

Perform deep sequencing of the amplified sgRNAs to determine their relative abundance.

-

Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to a control population.

-

Western Blot for Met-EF1α Detection

This method is used to detect the accumulation of the pharmacodynamic biomarker Met-EF1α following this compound treatment.[8]

-

Principle: Proteins from cell or tumor lysates are separated by size using SDS-PAGE, transferred to a membrane, and the specific protein of interest (Met-EF1α) is detected using a primary antibody specific to the methionylated N-terminus of EF1α, followed by a secondary antibody conjugated to a detection enzyme or fluorophore.

-

Materials:

-

Cell or tumor lysates

-

Primary antibody against Met-EF1α

-

Secondary antibody (e.g., HRP-conjugated)

-

Protein electrophoresis and transfer equipment

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tumors treated with this compound or vehicle control.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against Met-EF1α.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.

-

A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

-

References

- 1. broadinstitute.org [broadinstitute.org]

- 2. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. benchchem.com [benchchem.com]

- 5. CRISPR-sgRNA library construction [en.gentlegen.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol 1: Single-Guide Library Design and Construction - PMC [pmc.ncbi.nlm.nih.gov]

M8891: A Comprehensive Inhibitor Profile and Selectivity Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8891 is a novel, orally bioavailable, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2] This document provides a detailed technical overview of the inhibitor profile and selectivity of this compound, drawing from preclinical and clinical data. This compound has demonstrated potent anti-angiogenic and anti-tumoral activities, positioning it as a promising therapeutic agent in oncology.[1][3] This guide consolidates key quantitative data, experimental methodologies, and relevant biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

Introduction to MetAP2 Inhibition

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[3] The isoform MetAP2 has been identified as a key regulator of endothelial cell proliferation and angiogenesis, processes vital for tumor growth and metastasis.[1][2] Inhibition of MetAP2 disrupts these processes, leading to anti-tumoral effects. This compound was developed as a potent and selective inhibitor of MetAP2 to exploit this therapeutic vulnerability.[4] Unlike earlier irreversible inhibitors like fumagillin analogues, this compound offers a reversible mechanism of action, potentially leading to a more manageable safety profile.[1][5]

This compound Inhibitor Profile

This compound is a structurally novel compound that has undergone extensive preclinical characterization and has been evaluated in a Phase I clinical trial in patients with advanced solid tumors (NCT03138538).[1][3][6]

Potency and Efficacy

This compound demonstrates potent inhibition of MetAP2 activity and endothelial cell proliferation. The key quantitative metrics for its inhibitory activity are summarized in the table below.

| Parameter | Species | Value | Reference |

| Ki | - | 4.33 nM | [7] |

| IC50 (MetAP2) | Human | 52 nM | [8] |

| IC50 (MetAP2) | Murine | 32 nM | [8] |

| IC50 (HUVEC Proliferation) | Human | - | [9] |

Table 1: In Vitro Potency of this compound

Selectivity Profile

A critical attribute of a successful therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes off-target effects. This compound exhibits high selectivity for MetAP2 over its isoform, MetAP1.

| Target | IC50 | Reference |

| MetAP2 (Human) | 52 nM | [8] |

| MetAP1 (Human) | >10 µM | [5] |

Table 2: Selectivity of this compound for MetAP Isoforms

The stereochemistry of this compound is crucial for its activity, with the active enantiomer being approximately 150-fold more potent than its less active counterpart (MSC2492281).[8]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumoral effects through the inhibition of MetAP2, which in turn affects downstream processes related to protein maturation, cell cycle progression, and angiogenesis.[2] A key pharmacodynamic biomarker for this compound activity is the accumulation of the unprocessed, methionylated form of its substrate, translation elongation factor 1-alpha-1 (EF1a-1).[3][10]

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitor profile and selectivity of this compound.

MetAP2 Biochemical Assay

Objective: To determine the in vitro potency of this compound against human and murine MetAP2.

Methodology:

-

Recombinant human or murine MetAP2 enzyme is incubated with a synthetic peptide substrate.

-

The enzyme reaction is initiated in the presence of varying concentrations of this compound.

-

The cleavage of the substrate is monitored over time, typically using a fluorescence-based readout.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HUVEC Proliferation Assay

Objective: To assess the anti-proliferative activity of this compound on human endothelial cells.

Methodology:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in microplates.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTT or CellTiter-Glo).

-

IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical setting.

Methodology:

-

Human cancer cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously implanted into immunocompromised mice.[3]

-

Once tumors reach a specified volume, mice are randomized into vehicle control and this compound treatment groups.[3]

-

This compound is administered orally at various dose levels and schedules.[3]

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.[3]

-

At the end of the study, tumors may be harvested for pharmacodynamic biomarker analysis (e.g., levels of methionylated EF1a-1).

Clinical Development and Future Directions

A Phase I, first-in-human, dose-escalation study (NCT03138538) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced solid tumors.[1][6][11] The study established a manageable safety profile and determined a recommended Phase II dose of 35 mg once daily.[1][11][12] The most common treatment-emergent adverse event was a decrease in platelet count.[1][12] Dose-dependent target engagement was confirmed by measuring the accumulation of methionylated elongation factor 1α in tumor biopsies.[2]

While the development of this compound by its original sponsor was discontinued as part of a portfolio prioritization, the compound has been out-licensed to Cureteq AG for further development, with a focus on cancers such as kidney and brain cancers.[6][13] The robust preclinical data and the established safety profile from the Phase I trial suggest that this compound holds potential as a monotherapy and in combination with other anti-cancer agents, such as VEGF receptor inhibitors.[3][13]

Conclusion

This compound is a potent, selective, and reversible inhibitor of MetAP2 with demonstrated anti-angiogenic and anti-tumoral properties. Its well-characterized inhibitor profile, favorable pharmacokinetic properties, and manageable safety profile in early clinical development make it a compelling candidate for further investigation in oncology. The detailed data and methodologies presented in this guide provide a solid foundation for researchers and clinicians interested in the continued development and application of this compound and other MetAP2 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. "A multicenter, open-label, dose-escalation, first-in-man study of MetA" by M. A. Carducci, Ding Wang et al. [scholarlycommons.henryford.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. This compound Datasheet DC Chemicals [dcchemicals.com]

- 8. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. oncoteq.ch [oncoteq.ch]

M8891: A Technical Guide to its Role in Angiogenesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8891 is a potent, selective, and reversible small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2), a key enzyme implicated in the proliferation of endothelial cells and tumor angiogenesis.[1][2] Preclinical studies have demonstrated its significant anti-angiogenic and anti-tumoral activities, positioning it as a promising therapeutic candidate in oncology.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from key experimental assays, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows. This compound exerts its anti-proliferative effects on endothelial cells, at least in part, through the activation of the p53 signaling pathway.[1][5] A key pharmacodynamic biomarker for this compound is the accumulation of methionylated elongation factor 1-alpha-1 (Met-EF1α), a substrate of MetAP2, which confirms target engagement in both in vitro and in vivo models.[3]

Core Mechanism of Action: MetAP2 Inhibition

This compound functions as a highly selective and reversible inhibitor of MetAP2.[1] MetAP2 is a metalloprotease responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation and function.[1] By inhibiting MetAP2, this compound disrupts this essential process, leading to a cascade of cellular events that culminate in the suppression of endothelial cell proliferation and, consequently, angiogenesis.[1]

Signaling Pathway of this compound-mediated Angiogenesis Inhibition

The anti-proliferative effect of this compound in endothelial cells is significantly mediated through the activation of the tumor suppressor protein p53 and its downstream effector, p21.[1][5] Inhibition of MetAP2 by this compound leads to an increase in p53 levels. Activated p53 then transcriptionally upregulates p21, a cyclin-dependent kinase inhibitor, which in turn leads to cell cycle arrest, primarily at the G1 phase.[1] This is further evidenced by a reduction in the phosphorylation of the Retinoblastoma (Rb) protein and a decrease in cyclin B levels.[1]

Quantitative Data on Anti-Angiogenic Activity

The efficacy of this compound in inhibiting angiogenesis has been quantified through various in vitro and in vivo assays.

| Assay Type | Model System | Key Parameter | This compound Concentration/Dose | Result | Reference |

| Enzyme Inhibition | Human MetAP2 | IC50 | 52 nM | Potent inhibition of MetAP2 enzyme activity. | [1] |

| Murine MetAP2 | IC50 | 32 nM | Potent inhibition of MetAP2 enzyme activity. | [1] | |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | IC50 | 20 nM | Strong inhibition of endothelial cell growth. | [1] |

| In Vivo Angiogenesis | VEGFR2-luc Transgenic Mice (Matrigel Plug Assay) | Bioluminescence Signal | 5, 10, 20 mg/kg (daily, p.o.) | Significant reduction in signal, comparable to anti-VEGF antibody. | [1] |

| Endothelial Tube Formation | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Number, Length, Foci Formation | 10 µM | Marginally affected at high concentrations. | [1] |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited are provided below to facilitate reproducibility.

HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of this compound on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Fetal Bovine Serum (FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

Cell proliferation reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the overnight culture medium with the medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Quantification: Assess cell viability using a suitable cell proliferation reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of this compound on the formation of new blood vessels.

Materials:

-

VEGFR2-luc transgenic mice

-

Matrigel (growth factor reduced)

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

This compound

-

Vehicle control

-

Luciferin

-

In vivo imaging system

Procedure:

-

Matrigel Preparation: Thaw Matrigel on ice and mix with pro-angiogenic factors.

-

Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of VEGFR2-luc mice.

-

Treatment: Begin daily oral administration of this compound at desired doses (e.g., 5, 10, 20 mg/kg) or vehicle control for a specified period (e.g., 14 days).[1]

-

Imaging: At the end of the treatment period, administer luciferin to the mice and image the Matrigel plugs using an in vivo imaging system to detect the bioluminescence signal from VEGFR2 promoter activity.

-

Data Analysis: Quantify the luciferase signal intensity from the Matrigel plugs. Compare the signal between this compound-treated and control groups to determine the percentage of angiogenesis inhibition.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

Matrigel

-

This compound

-

DMSO (vehicle control)

-

24-well plates

-

Microscope with imaging software

Procedure:

-

Plate Coating: Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in a medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Imaging and Quantification: Capture images of the tube networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging analysis software. Although this compound has been shown to have only a marginal effect at high concentrations in this assay.[1]

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the migration of endothelial cells to close a "wound" created in a cell monolayer.

Materials:

-

HUVECs

-

Endothelial cell growth medium

-

This compound

-

DMSO (vehicle control)

-

6-well or 12-well plates

-

Pipette tip (p200)

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed HUVECs in plates and grow them to full confluence.

-

Wound Creation: Create a linear scratch in the confluent monolayer using a sterile pipette tip.

-

Treatment: Wash the wells to remove detached cells and replace the medium with fresh medium containing different concentrations of this compound or vehicle control.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

Conclusion

This compound is a well-characterized inhibitor of MetAP2 with potent anti-angiogenic properties demonstrated across a range of preclinical models. Its mechanism of action, involving the induction of p53-mediated cell cycle arrest in endothelial cells, provides a strong rationale for its development as an anti-cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of angiogenesis and cancer drug development to further investigate the therapeutic potential of this compound and other MetAP2 inhibitors.

References

- 1. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial cell tube formation assay for the in vitro study of angiogenesis. | Semantic Scholar [semanticscholar.org]

- 3. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Endothelial Cell Tube Formation by Anti-Vascular Endothelial Growth Factor/Anti-Angiopoietin-2 RNA Nanoparticles [mdpi.com]

- 5. pnas.org [pnas.org]

M8891: A Technical Deep Dive into a Novel Methionine Aminopeptidase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of M8891, a potent, orally active, and reversible inhibitor of methionine aminopeptidase 2 (MetAP2). This compound represents a significant advancement in the development of anti-angiogenic and anti-tumoral therapies. This document details the mechanism of action, preclinical and clinical data, and key experimental protocols associated with the characterization of this compound.

Core Concepts and Mechanism of Action

Methionine aminopeptidases (MetAPs) are essential enzymes responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation.[1][2][3] MetAP2, one of the two mammalian cytoplasmic MetAPs, has been identified as a key target for anti-angiogenic and anti-tumoral therapies.[1][2][3] Inhibition of MetAP2 disrupts endothelial cell proliferation and, consequently, angiogenesis, a process vital for tumor growth and metastasis.[4][5]

This compound is a novel, small-molecule inhibitor that selectively and reversibly binds to MetAP2.[6][7] Unlike earlier irreversible inhibitors like fumagillin and its derivative TNP-470, this compound offers a more favorable pharmacokinetic profile and avoids the off-target toxicities associated with reactive compounds.[7][8] The inhibition of MetAP2 by this compound leads to the accumulation of unprocessed, N-terminally methionylated proteins. One such substrate, elongation factor 1-alpha 1 (EF1α), has been identified as a reliable pharmacodynamic biomarker for tracking this compound's target engagement in both preclinical and clinical settings.[3][6][8]

The anti-proliferative effects of this compound are, in part, mediated by the activation of the p53 tumor suppressor pathway.[3] This activation leads to an increase in p21, a cyclin-dependent kinase inhibitor, resulting in G1 cell cycle arrest and inhibition of cell proliferation.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Species/Cell Line | Reference |

| MetAP2 IC50 | 54 nM | Human | [1][9] |

| MetAP2 Ki | 4.33 nM | Human | [1][9] |

| MetAP1 IC50 | >10 µM | Human | [1][2][9] |

| HUVEC Proliferation IC50 | 20 nM | Human | [9] |

Table 2: Preclinical Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Clearance (CL) | ~0.03-0.4 L/h/kg | Mouse | [9] |

| Volume of Distribution (Vss) | ~0.23-1.3 L/kg | Mouse | [9] |

| Oral Bioavailability (F) | ~40-80% | Mouse | [9] |

Table 3: Clinical Phase I Study Overview (NCT03138538)

| Parameter | Finding | Reference |

| Patient Population | Advanced solid tumors | [10][11] |

| Dosing Regimen | 7-80 mg once daily (21-day cycles) | [10][11] |

| Dose-Limiting Toxicities (DLTs) | Platelet count decrease (at 60 and 80 mg) | [10] |

| Most Common Adverse Event | Platelet count decrease | [6][10][12] |

| Recommended Phase II Dose | 35 mg once daily | [6][10] |

| Clinical Outcome | 25.9% of patients had stable disease (42–123 days) | [6][12] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits MetAP2, leading to downstream effects on p53 signaling and angiogenesis.

Caption: A typical workflow for the preclinical and clinical evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

MetAP2 Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50 and Ki) of this compound against human MetAP2.

Materials:

-

Recombinant human MetAP2 enzyme

-

Synthetic peptide substrate (e.g., Met-Gly-Met)

-

This compound compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20, 100 µM CoCl2)

-

Detection reagent (e.g., Aminopeptidase Activity Assay Kit)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed concentration of recombinant MetAP2 to each well of the microplate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the synthetic peptide substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Determine the Ki value using the Cheng-Prusoff equation, with the known Km of the substrate for MetAP2.

Endothelial Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of this compound on human umbilical vein endothelial cells (HUVECs).

Materials:

-

Cryopreserved HUVECs

-

Endothelial cell growth medium (e.g., EGM-2)

-

This compound compound stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear-bottom white plates

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the this compound dilutions.

-

Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumoral efficacy of this compound in a mouse xenograft model.

Materials:

-

Female CD-1 nude mice (5-6 weeks old)

-

Human cancer cell line (e.g., Caki-1 renal cell carcinoma)

-

Matrigel

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inoculate 5 million Caki-1 cells mixed 1:1 with Matrigel into the right flank of each mouse.[3]

-

Monitor tumor growth until the average tumor volume reaches 100-150 mm³.[3]

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound orally at specified doses (e.g., 20 mg/kg once daily) for a defined period (e.g., 14 days).[9]

-

Measure tumor volumes and body weight twice weekly using calipers. Tumor volume is calculated using the formula (L x W²)/2.[3]

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for Met-EF1α).

-

Compare the tumor growth inhibition in the this compound-treated groups to the vehicle control group.

Conclusion

This compound is a promising, orally bioavailable, and reversible MetAP2 inhibitor with demonstrated anti-angiogenic and anti-tumoral activity. Its selective mechanism of action and favorable safety profile, as observed in early clinical trials, position it as a valuable candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The identification of Met-EF1α as a robust pharmacodynamic biomarker will be instrumental in guiding future clinical studies and optimizing treatment regimens. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the next generation of targeted cancer therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medkoo.com [medkoo.com]

- 5. Facebook [cancer.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 12. aacrjournals.org [aacrjournals.org]

The Pharmacodynamics of M8891: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8891 is a novel, orally bioavailable, potent, and selective small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] It is a reversible inhibitor, distinguishing it from earlier irreversible MetAP2 inhibitors like fumagillin derivatives.[4] this compound has demonstrated both antiangiogenic and antitumoral activity in preclinical models and is currently undergoing clinical investigation for the treatment of advanced solid tumors.[1][5][6] This guide provides an in-depth overview of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of MetAP2.[4][7] MetAP2 is a metallopeptidase responsible for cleaving the N-terminal methionine from nascent proteins, a critical step in protein maturation and function.[5][8] By inhibiting MetAP2, this compound disrupts normal protein synthesis, which in turn impairs the proliferation of endothelial cells.[7] This anti-proliferative effect on endothelial cells is a key driver of the compound's antiangiogenic activity, hindering the formation of new blood vessels that are essential for tumor growth and metastasis.[1][7]

The inhibition of MetAP2 by this compound leads to the accumulation of unprocessed, methionylated proteins. One such substrate, translation elongation factor 1-alpha-1 (EF1α-1), has been identified as a robust pharmacodynamic biomarker for assessing target engagement of this compound both in vitro and in vivo.[1][5][9]

Signaling Pathway and Downstream Effects

The inhibition of MetAP2 by this compound initiates a cascade of events that ultimately lead to reduced tumor growth. The direct consequence of MetAP2 inhibition is the accumulation of unprocessed proteins, which can lead to cellular stress and activation of downstream signaling pathways. Notably, the tumor suppressor p53 has been identified as a determinant of sensitivity to MetAP2 inhibition.[5] Activation of p53 and its downstream targets, such as p21, may contribute to the antiproliferative effects of this compound in some cancer cell types.[5]

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key findings related to its in vitro potency, preclinical in vivo efficacy, and clinical pharmacodynamic responses.

In Vitro Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| MetAP2 IC₅₀ | 54 nM | Recombinant Enzyme | [8][10] |

| MetAP2 Kᵢ | 4.33 nM | Recombinant Enzyme | [8][10] |

| MetAP1 IC₅₀ | >10 µM | Recombinant Enzyme | [8][10] |

| HUVEC Proliferation IC₅₀ | 20 nM | Human Umbilical Vein Endothelial Cells | [10] |

| Met-EF1α-1 Accumulation EC₅₀ | 14–37 nmol/L | Cancer Cell Lines | [9] |

Preclinical In Vivo Pharmacodynamics of this compound

| Animal Model | Dosing Regimen | Key Pharmacodynamic Effect | Reference |

| Renal Cancer Xenografts (Mice) | Single dose (10, 25, or 100 mg/kg p.o.) | Dose- and time-dependent increase in Met-EF1α-1 in tumor tissue. | [5] |

| Caki-1 RCC Xenografts (Mice) | 10, 25, and 50 mg/kg twice daily | Significant tumor growth inhibition. | [5] |

| Patient-Derived Renal Cancer Xenografts (Mice) | 20 mg/kg once daily for 14 days | Strong tumor growth inhibition. | [10] |

Clinical Pharmacodynamics of this compound (Phase I Study - NCT03138538)

| Dose Level (once daily) | Key Pharmacodynamic Findings | Reference |

| 7–80 mg | Dose-dependent accumulation of methionylated elongation factor 1α (Met-EF1α) in tumors, demonstrating MetAP2 inhibition. | [2][3] |

| ≥35 mg | Accumulation of Met-EF1α reached the target level of 125 µg/mg protein, which is associated with in vivo efficacy in preclinical models. | [11] |

| ≥20 mg | Steady-state trough concentrations (Css,trough) of this compound were above the target level of 1,500 ng/mL, predicted to correlate with efficacy. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections outline the key experimental protocols used to characterize this compound.

In Vitro MetAP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against MetAP2.

Methodology:

-

Recombinant human MetAP2 enzyme is incubated with varying concentrations of this compound.

-

A synthetic substrate for MetAP2 is added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of product generated is quantified, typically using a fluorescence- or luminescence-based detection method.

-

The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Pharmacodynamic Biomarker Analysis in Xenograft Models

Objective: To assess the target engagement of this compound in vivo by measuring the accumulation of Met-EF1α in tumor tissue.

Methodology:

-

Human tumor cells (e.g., Caki-1 renal cell carcinoma) are subcutaneously implanted into immunodeficient mice.[5]

-

Once tumors reach a specified volume, mice are treated with this compound or vehicle control via oral gavage.[5]

-

At various time points after treatment, animals are euthanized, and tumor tissues and plasma are collected and snap-frozen.[5]

-

Tumor lysates are prepared, and the total protein concentration is determined.

-

The levels of methionylated EF1α (Met-EF1α) are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Met-EF1α levels are normalized to the total protein concentration in the lysate.

Conclusion

This compound is a selective and reversible inhibitor of MetAP2 with a well-defined pharmacodynamic profile. Its mechanism of action, centered on the inhibition of protein processing and subsequent antiangiogenic effects, is supported by robust preclinical and clinical data. The identification and validation of Met-EF1α as a key pharmacodynamic biomarker have been instrumental in guiding the clinical development of this compound, allowing for the determination of target engagement and the selection of a recommended Phase II dose.[2][4] Further investigations, particularly in combination with other anticancer agents such as VEGFR inhibitors, are warranted to fully elucidate the therapeutic potential of this compound.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of this compound, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor this compound: A Clinical Compound for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

M8891: A Comprehensive Technical Analysis of its Anti-Proliferative Effects on Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, pre-clinical efficacy, and experimental protocols related to the novel Methionine Aminopeptidase-2 (MetAP2) inhibitor, M8891. The document focuses on the compound's direct effects on tumor cell proliferation, providing a granular look at the underlying molecular pathways and quantitative data from key studies.

Core Mechanism of Action

This compound is an orally bioavailable, potent, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP2), an enzyme crucial for the post-translational modification of nascent proteins.[1][2][3] By selectively inhibiting MetAP2, this compound disrupts normal protein function, leading to a cascade of events that culminate in the suppression of tumor growth.[1] A primary mechanism of its anti-tumor activity is the inhibition of angiogenesis, the formation of new blood vessels essential for tumor expansion.[1][2] this compound directly impedes the proliferation of endothelial cells, a key component of this process.[1][2]

Furthermore, this compound exerts a direct anti-proliferative effect on tumor cells.[2] This is, in part, mediated through the activation of the tumor suppressor protein p53 and its downstream effector, p21.[4] This activation leads to cell cycle arrest in the G1 and G2 phases, thereby halting cell division.[4] The unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1α), has been identified as a reliable pharmacodynamic biomarker for tracking this compound's target engagement in both in vitro and in vivo models.[4]

Quantitative Efficacy Data

The potency of this compound has been demonstrated across various pre-clinical models. The following tables summarize the key quantitative data available.

| Parameter | Value | Target/Cell Line | Notes |

| IC50 (MetAP2 Enzyme) | 54 nM | MetAP2 | Demonstrates potent and direct inhibition of the target enzyme. |

| Ki (MetAP2 Enzyme) | 4.33 nM | MetAP2 | Indicates high binding affinity to MetAP2. |

| IC50 (HUVEC Proliferation) | 20 nM | HUVEC | Shows strong anti-angiogenic potential by inhibiting endothelial cell growth. |

| Selectivity | >10 µM | MetAP1 | Highlights high selectivity for MetAP2 over the related MetAP1 enzyme. |

Table 1: In Vitro Biochemical and Cellular Activity of this compound.[2]

| Tumor Model | Dosage | Administration Route | Outcome |

| Not Specified Tumor Model | 20 mg/kg, once daily for 14 days | Oral (p.o.) | Strong tumor growth inhibition. |

| Caki-1 RCC Xenograft | 10, 25, and 50 mg/kg, twice daily | Oral (p.o.) | Dose-dependent tumor growth inhibition. |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.[2][4]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on methodologies described in the cited literature.

Cancer Cell Line Proliferation Assay

This protocol outlines a general method for assessing the anti-proliferative effects of this compound on various cancer cell lines.

-

Cell Culture: Cancer cell lines of interest are cultured in their respective recommended media, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment. Plates are incubated overnight to allow for cell adherence.

-

Compound Treatment: A dilution series of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the 96-well plates and replaced with the medium containing various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the compound dilutions.

-

Incubation: The plates are incubated for a period of 3 to 5 days.

-

Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CyQUANT™ Direct Cell Proliferation Assay. The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The raw data is converted to percentage inhibition relative to the vehicle-treated control. The IC50 values are then calculated by fitting the data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Tumor Model

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Cell Implantation: A specified number of human tumor cells (e.g., 5 million Caki-1 cells) are suspended in a mixture of phosphate-buffered saline (PBS) and Matrigel (1:1) and subcutaneously injected into the flank of immunocompromised mice (e.g., CD-1 nude mice).[4]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[4] The tumor volume is measured regularly using calipers (Volume = (Length x Width²)/2). Once the target volume is reached, the mice are randomized into control and treatment groups.

-

Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.25% Methocel).[4] The compound is administered orally (p.o.) to the treatment groups at the desired doses and schedule (e.g., 10, 25, or 50 mg/kg twice daily).[4] The control group receives the vehicle only.

-

Monitoring: Tumor volumes and body weights are measured twice weekly to monitor efficacy and toxicity.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration. The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's mechanism of action on tumor cell proliferation.

References

- 1. Roles of P67/MetAP2 as a tumor suppressor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

M8891: A Technical Whitepaper on its Anti-Neoplastic Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

M8891 is an orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2).[1][2][3] Preclinical and clinical data have demonstrated its anti-neoplastic properties, which are primarily attributed to its anti-angiogenic and direct anti-tumoral effects.[3][4][5][6] this compound has undergone Phase I clinical evaluation in patients with advanced solid tumors and has shown a manageable safety profile and evidence of target engagement.[2][7][8] This document provides a comprehensive overview of the anti-neoplastic activities of this compound, including its mechanism of action, key experimental data, and methodologies.

Mechanism of Action

This compound exerts its anti-neoplastic effects by inhibiting MetAP2, a metalloenzyme crucial for the N-terminal processing of newly synthesized proteins.[5][6][9] MetAP2 is highly expressed in proliferating endothelial cells, making it a key target for inhibiting angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[2][7][6]

By inhibiting MetAP2, this compound leads to a decrease in endothelial cell proliferation, thereby suppressing angiogenesis.[6] In addition to its anti-angiogenic effects, this compound also directly inhibits the growth of various cancer cell lines.[4][5][9] The sensitivity of cancer cells to this compound may be influenced by the status of the tumor suppressor p53 and the cellular redox state.[5][9] A key pharmacodynamic biomarker, the accumulation of unprocessed methionylated elongation factor 1-alpha-1 (Met-EF1α), confirms target engagement of this compound in both preclinical and clinical settings.[3][9][10]

Quantitative In Vitro and In Vivo Data

The anti-neoplastic activity of this compound has been quantified in various preclinical and clinical studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Target | Reference |

| IC50 (MetAP2) | 54 nM | Enzyme Assay | [4] |

| Ki (MetAP2) | 4.33 nM | Enzyme Assay | [4] |

| IC50 (MetAP1) | >10 µM | Enzyme Assay | [4] |

| IC50 (Proliferation) | 20 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | [4] |

| IC50 (Proliferation) | ≤1 µM in 61% of 125 models | Cancer Cell Line Panel | [5] |

Table 2: In Vivo Efficacy of this compound

| Model | Dosing Regimen | Outcome | Reference |

| Mouse Models | 20 mg/kg, p.o., once daily for 14 days | Strong tumor growth inhibition | [4] |

| Patient-Derived Renal Cancer Xenografts | In combination with sunitinib | Strong and durable antitumor activity | [3][10] |

Table 3: Phase I Clinical Trial Data (NCT03138538)

| Parameter | Value | Patient Population | Reference |

| Dosing | 7-80 mg, once daily in 21-day cycles | Advanced Solid Tumors | [2][7] |

| Recommended Phase II Dose | 35 mg, once daily | Advanced Solid Tumors | [2][7] |

| Clinical Outcome | 25.9% of patients had stable disease for 42-123 days | Advanced Solid Tumors | [2][7] |

Signaling Pathways and Molecular Interactions

The primary signaling pathway targeted by this compound is angiogenesis. By inhibiting MetAP2 in endothelial cells, this compound disrupts the maturation of proteins essential for their proliferation and survival, thereby hindering the formation of new blood vessels.

Caption: this compound inhibits MetAP2, leading to decreased angiogenesis and tumor growth.

Furthermore, preclinical studies suggest a synergistic effect when this compound is combined with VEGF receptor inhibitors, indicating a dual blockade of the angiogenesis pathway.[2][9][10]

Caption: this compound and VEGFR inhibitors show synergistic anti-angiogenic effects.

Experimental Protocols

Detailed experimental protocols are outlined in the cited literature. This section provides an overview of the key methodologies used to characterize the anti-neoplastic activities of this compound.

In Vitro Cell Proliferation Assays

-

Objective: To determine the effect of this compound on the proliferation of endothelial and cancer cells.

-

Methodology:

-

Cells (e.g., HUVEC or various cancer cell lines) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Human tumor cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for further analysis (e.g., biomarker assessment).

-

Matrigel Plug Angiogenesis Assay

-

Objective: To assess the anti-angiogenic activity of this compound in vivo.

-

Methodology:

-

Matrigel, a basement membrane extract, mixed with pro-angiogenic factors (e.g., bFGF, VEGF) and the compound of interest (this compound) or vehicle, is injected subcutaneously into mice.

-

After a defined period, the Matrigel plugs are excised.

-

The extent of new blood vessel formation within the plugs is quantified by measuring hemoglobin content or by immunohistochemical staining for endothelial cell markers (e.g., CD31). In some models, a VEGFR2 promoter-driven luciferase reporter gene is used for bioluminescence imaging.[5]

-

CRISPR Genome-Wide Screen

-

Objective: To identify genetic determinants of sensitivity and resistance to this compound.

-

Methodology:

-

A library of single-guide RNAs (sgRNAs) targeting all genes in the genome is introduced into cancer cells expressing Cas9 nuclease.

-

The cell population is treated with this compound.

-

Genomic DNA is isolated from surviving cells, and the sgRNA sequences are amplified and sequenced.

-

Genes whose knockout leads to either increased or decreased sensitivity to this compound are identified by the enrichment or depletion of their corresponding sgRNAs. This identified the tumor suppressor p53 and MetAP1/MetAP2 as determinants of resistance and sensitivity.[5][9]

-

Clinical Development

This compound has completed a Phase I, first-in-human, dose-escalation study in patients with advanced solid tumors (NCT03138538).[2] The study established the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound monotherapy.[2][7][8] The recommended Phase II dose was determined to be 35 mg once daily.[2][7] Future clinical development may focus on combination therapies, particularly with VEGF receptor inhibitors, in specific cancer indications such as renal cell carcinoma.[9][10]

Caption: The development pathway of this compound from preclinical to clinical stages.

Conclusion

This compound is a promising anti-neoplastic agent with a well-defined mechanism of action targeting MetAP2. Its dual anti-angiogenic and direct anti-tumor activities, combined with a manageable safety profile, make it a valuable candidate for further clinical investigation, particularly in combination with other targeted therapies. The quantitative data and experimental methodologies summarized in this whitepaper provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

M8891: A Technical Deep Dive into its Therapeutic Potential in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

M8891 is a novel, orally bioavailable, potent, and selective reversible inhibitor of methionine aminopeptidase 2 (MetAP2), a key enzyme implicated in angiogenesis and tumor cell proliferation. Preclinical and early clinical data suggest that this compound holds significant promise as a therapeutic agent for solid tumors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic and pharmacodynamic profiles, and data from its first-in-human clinical trial. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Methionine aminopeptidase 2 (MetAP2) is a cytosolic metalloenzyme that plays a crucial role in protein maturation and is essential for the proliferation of endothelial cells.[1][2] Inhibition of MetAP2 has emerged as a promising anti-angiogenic strategy for cancer therapy.[3] this compound is a structurally novel, reversible inhibitor of MetAP2 that has demonstrated potent anti-angiogenic and antitumor activity in preclinical models.[4][5] This document provides an in-depth technical analysis of the current data supporting the development of this compound for the treatment of solid tumors.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of MetAP2.[2] MetAP2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in their maturation and function.[3] By inhibiting MetAP2, this compound disrupts this process, leading to a downstream cascade of effects that culminate in the suppression of endothelial cell proliferation and, consequently, angiogenesis.[2] This anti-angiogenic activity restricts the blood supply to tumors, thereby inhibiting their growth and spread.[2]

The signaling pathway influenced by MetAP2 inhibition is complex. One key aspect involves the tumor suppressor protein p53. Preclinical studies, including CRISPR genome-wide screens, have identified p53 as a determinant of sensitivity to MetAP2 inhibition.[5][6] The proposed mechanism suggests that MetAP2 inhibition can lead to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells with wild-type p53.[5]

Mechanism of this compound Action

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against MetAP2 and has shown significant anti-proliferative effects in endothelial and various tumor cell lines.

| Parameter | Value | Cell Line/Assay | Reference |

| MetAP-2 IC50 | 54 nM | Enzyme Assay | [7] |

| MetAP-2 Ki | 4.33 nM | Enzyme Assay | [7] |

| MetAP-1 IC50 | >10 µM | Enzyme Assay | [7] |

| HUVEC Proliferation IC50 | 20 nM | CyQUANT Assay | [1] |

In Vivo Efficacy

In vivo studies in mouse xenograft models have confirmed the anti-tumor activity of this compound.

| Animal Model | Dosage and Administration | Outcome | Reference |

| Not specified tumor model | 20 mg/kg, p.o., once a day for 14 days | Strong tumor growth inhibition | [8] |

| Patient-derived renal cell carcinoma xenografts | Not specified | Strong and durable antitumor activity in combination with sunitinib | [3] |

Pharmacokinetics and Pharmacodynamics

A first-in-human, open-label, dose-escalation Phase I study (NCT03138538) was conducted in patients with advanced solid tumors.[1] this compound demonstrated a manageable safety profile and favorable pharmacokinetics.[1]

Pharmacokinetics

| Parameter | Observation | Reference |

| Dose Proportionality | Plasma concentration showed a dose-linear increase up to 35 mg | [1] |

| Variability | Low-to-moderate interpatient variability | [1] |

Pharmacodynamics

The accumulation of methionylated elongation factor 1α (Met-EF1a), a substrate of MetAP2, serves as a pharmacodynamic biomarker for target engagement.[1]

| Parameter | Observation | Reference |

| Target Engagement | Dose-dependent tumor accumulation of Met-EF1a was observed, demonstrating MetAP2 inhibition. | [1] |

Clinical Data

The Phase I study enrolled 27 patients across six dose levels (7-80 mg once daily in 21-day cycles).[1]

Safety and Tolerability

| Finding | Details | Reference |

| Maximum Tolerated Dose (MTD) | Not determined | [1] |

| Dose-Limiting Toxicities (DLTs) | Two DLTs (platelet count decrease) were reported, one each at 60 and 80 mg/once daily. | [1] |

| Most Common Treatment-Emergent Adverse Event | Platelet count decrease | [1] |

Efficacy

| Finding | Details | Reference |

| Objective Response | No objective responses were observed. | [6] |

| Stable Disease | Seven patients (25.9%) had stable disease for 42-123 days. | [1] |

Recommended Phase II Dose

Based on the data from the Phase I trial, the recommended Phase II dose for this compound monotherapy is 35 mg once daily.[4]

Experimental Protocols

HUVEC Proliferation Assay (General Protocol)

This protocol provides a general method for assessing the anti-proliferative effects of compounds on Human Umbilical Vein Endothelial Cells (HUVECs).[8]

-

Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with necessary growth factors.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

Proliferation Measurement: Assess cell proliferation using a standard method such as the CyQUANT assay, which measures DNA content.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value using non-linear regression analysis.

HUVEC Proliferation Assay Workflow

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound.[8]

-

Cell Implantation: Subcutaneously inject a specified number of human tumor cells into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound to the treatment group at a specified dose and schedule (e.g., 20 mg/kg, p.o., daily), and the vehicle to the control group.

-

Tumor Measurement: Measure tumor volume periodically (e.g., twice a week) using calipers. Monitor body weight as an indicator of toxicity.

-

Endpoint: Terminate the study when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to evaluate anti-tumor efficacy.

Matrigel Plug Angiogenesis Assay (General Protocol)

This in vivo assay is used to evaluate the anti-angiogenic activity of this compound.[9]

-

Preparation: Mix Matrigel, a reconstituted basement membrane extract, with an angiogenic stimulus (e.g., recombinant growth factors or tumor cells) and the test compound (this compound) at various concentrations.

-

Injection: Subcutaneously inject the Matrigel mixture into mice. The Matrigel will form a solid plug.

-

Incubation: Allow the plug to be vascularized over a set period (e.g., 7 days).

-

Harvesting and Analysis: Excise the Matrigel plugs. The extent of angiogenesis can be quantified by measuring hemoglobin content, or by immunohistochemical staining for endothelial cell markers (e.g., CD31) in sectioned plugs.

CRISPR Screen (General Protocol)

Genome-wide CRISPR screens can be employed to identify genetic determinants of sensitivity or resistance to this compound.[5]

-

Library Transduction: Transduce a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a cancer cell line of interest.

-

Compound Treatment: Treat the transduced cell population with this compound at a concentration that inhibits growth (e.g., IC40).

-

Selection: Culture the cells for a period to allow for the enrichment or depletion of cells with specific gene knockouts.

-

Sequencing and Analysis: Isolate genomic DNA, amplify the sgRNA sequences, and perform high-throughput sequencing. Analyze the sequencing data to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to a control population.

Conclusion

This compound is a promising MetAP2 inhibitor with a well-defined mechanism of action and a manageable safety profile. Its potent anti-angiogenic and anti-tumor activities in preclinical models, coupled with evidence of target engagement in a Phase I clinical trial, provide a strong rationale for its further development in solid tumors. The recommended Phase II dose of 35 mg once daily will facilitate future studies to explore the full therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. The identification of p53 status as a potential predictive biomarker warrants further investigation to enable patient stratification in future clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Methionine Aminopeptidase 2 Inhibitor this compound Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A First-in-human, Dose-escalation Study of the Methionine Aminopeptidase 2 Inhibitor this compound in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols for M8891 in In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

M8891 is a potent, selective, and orally bioavailable small-molecule inhibitor of Methionine Aminopeptidase 2 (MetAP2).[1] As a reversible inhibitor, this compound has demonstrated significant anti-angiogenic and anti-tumoral activities in preclinical studies.[2] MetAP2 is a critical enzyme involved in the post-translational modification of proteins, and its inhibition disrupts endothelial cell proliferation and angiogenesis, key processes in tumor growth and metastasis.[3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

In Vitro Activity of this compound

| Assay Type | Target | Cell Line/Enzyme | IC50 | Ki | Reference |

| Enzyme Activity Assay | MetAP2 | Human MetAP2 | 54 nM | 4.33 nM | [4] |

| Enzyme Activity Assay | MetAP2 | Murine MetAP2 | 32 nmol/L | - | [5] |

| Enzyme Activity Assay | MetAP1 | Human MetAP1 | >10 µM | - | [4] |

| Cell Proliferation Assay | - | HUVEC | 20 nM | - | [4] |

Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the MetAP2 enzyme. This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins. By inhibiting MetAP2, this compound disrupts this crucial step in protein maturation, which in turn suppresses the proliferation of endothelial cells, a fundamental process in angiogenesis. The inhibition of angiogenesis ultimately leads to the suppression of tumor growth. A key pharmacodynamic biomarker of this compound activity is the accumulation of the unprocessed MetAP2 substrate, methionylated elongation factor 1α (Met-EF1a).[3]

Experimental Protocols

MetAP2 Enzymatic Inhibition Assay

This protocol describes a fluorescent-based assay to determine the in vitro inhibitory activity of this compound against recombinant human MetAP2.

-

Recombinant Human MetAP2

-

This compound

-

Met-AMC (Methionine-7-amido-4-methylcoumarin) fluorescent substrate

-

Assay Buffer: 100 mM HEPES (pH 7.5), 50 mM NaCl, 50 µM MnCl₂

-

96-well black microplates

-

Fluorescence plate reader

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add 25 µL of diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 25 µL of recombinant human MetAP2 (final concentration ~1 nM) to each well.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 50 µL of Met-AMC substrate (final concentration to be optimized, typically around the Km value).

-

Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.

-

Calculate the rate of reaction (V) for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

HUVEC Proliferation Assay

This protocol details a cell-based assay to assess the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).[3][5]

-